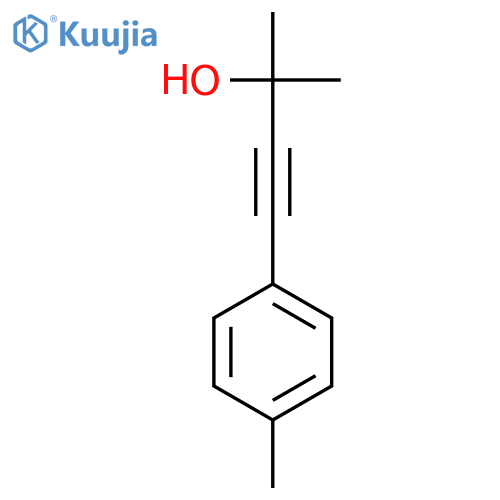Cas no 79756-91-5 (2-Methyl-4-(p-tolyl)but-3-yn-2-ol)

79756-91-5 structure
商品名:2-Methyl-4-(p-tolyl)but-3-yn-2-ol
CAS番号:79756-91-5
MF:C12H14O
メガワット:174.238963603973
MDL:MFCD00168847
CID:532106
2-Methyl-4-(p-tolyl)but-3-yn-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-(p-tolyl)but-3-yn-2-ol
- 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol
- 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)-
-
- MDL: MFCD00168847
2-Methyl-4-(p-tolyl)but-3-yn-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC41234-1g |
3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- |
79756-91-5 | 97% | 1g |
$993.00 | 2024-04-19 | |
| abcr | AB570963-1g |
2-Methyl-4-p-tolyl-but-3-yn-2-ol, 97%; . |
79756-91-5 | 97% | 1g |
€1285.20 | 2025-03-19 | |
| A2B Chem LLC | AC41234-5g |
3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- |
79756-91-5 | 97% | 5g |
$2523.00 | 2024-04-19 | |
| abcr | AB570963-1 g |
2-Methyl-4-p-tolyl-but-3-yn-2-ol, 97%; . |
79756-91-5 | 97% | 1g |
€1,338.30 | 2023-07-11 |
2-Methyl-4-(p-tolyl)but-3-yn-2-ol 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
79756-91-5 (2-Methyl-4-(p-tolyl)but-3-yn-2-ol) 関連製品
- 1719-19-3(2-Methyl-4-phenylbut-3-yn-2-ol)
- 5876-76-6(4-PHENYL-3-BUTYN-2-OL)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:79756-91-5)2-Methyl-4-(p-tolyl)but-3-yn-2-ol

清らかである:99%
はかる:1g
価格 ($):793.0